molecular formula C11H12N2O6 B2912216 Diethyl 5-nitropyridine-2,3-dicarboxylate CAS No. 168901-40-4

Diethyl 5-nitropyridine-2,3-dicarboxylate

Cat. No. B2912216
CAS RN: 168901-40-4
M. Wt: 268.225
InChI Key: ISSFGBFTXWFEOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydropyridine derivatives, which could potentially include Diethyl 5-nitropyridine-2,3-dicarboxylate, has been described in a study . The study describes the synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates following a multistep synthetic route .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 5-nitropyridine-2,3-dicarboxylate are not well-documented. A study on a related compound, [(5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethylammonium bromide (DPTAB), provides some insights into the thermodynamics and reaction kinetics of its synthesis .

Scientific Research Applications

Oxidative Amination

One application of derivatives of 5-nitropyridine, closely related to Diethyl 5-nitropyridine-2,3-dicarboxylate, is in oxidative amination reactions. Bakke and Svensen (2001) explored the reaction of 3-nitropyridine with various amines, including diethylamine, resulting in compounds like 2-diethylamino-5-nitropyridine. These reactions show the potential of nitropyridine derivatives in synthesizing a variety of nitrogen-containing compounds (Bakke & Svensen, 2001).

Anticancer Agents

In the field of medicinal chemistry, derivatives of 5-nitropyridine have shown potential as anticancer agents. Temple et al. (1992) found that certain 5-nitropyridine derivatives demonstrated antitumor activity in mice, suggesting their utility in developing new cancer treatments (Temple, Rener, Waud, & Noker, 1992).

Multicomponent Synthesis

In synthetic chemistry, Turgunalieva et al. (2023) employed a multicomponent reaction involving 5-nitropyridine derivatives to synthesize unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines. This showcases the versatility of 5-nitropyridine derivatives in complex synthetic pathways (Turgunalieva et al., 2023).

Synthesis of Oxazines and Thiazines

Further, Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines starting from a 5-nitropyridine derivative. These compounds were evaluated for their effects on cancer cell proliferation, indicating the role of nitropyridine derivatives in synthesizing biologically active molecules (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Substitution Reactions

Bakke and Sletvold (2003) investigated substitution reactions of 5-nitropyridine-2-sulfonic acid, resulting in various 2-substituted 5-nitropyridines. This research underscores the reactivity and potential for functionalization of nitropyridine derivatives in organic synthesis (Bakke & Sletvold, 2003).

Safety and Hazards

The safety data sheet for a related compound, 2,2’-Dithiobis(5-nitropyridine), indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

diethyl 5-nitropyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-3-18-10(14)8-5-7(13(16)17)6-12-9(8)11(15)19-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSFGBFTXWFEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-nitropyridine-2,3-dicarboxylate

Synthesis routes and methods

Procedure details

88.8 g (0.648 mol) of phosphorus trichloride were added in the course of 30 minutes while stirring at 25° C. to a mixture of 92 g (0.324 mol) of the above N-oxide and 300 ml of 1,2-dichloroethane. After stirring at 25° C. for 12 hours, the reaction mixture was concentrated in vacuo, the residue was taken up again in methylene chloride and the solution was poured into 2.5 l of ice-water. After phase separation, the aqueous phase was extracted with methylene chloride. The organic extract was washed with water, saturated sodium hydrogencarbonate and sodium chloride solution, dried over magnesium sulfate and filtered off with suction through neutral alumina and silica gel. After concentrating, 58.2 g (67% of theory) of the title compound were obtained as a yellowish syrup.
Quantity
88.8 g
Type
reactant
Reaction Step One
Name
N-oxide
Quantity
92 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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